3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZEVOPIKSAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
The most widely reported method involves refluxing equimolar amounts of 1H-indol-2-one and 2-methoxybenzaldehyde in ethanol with catalytic hydrochloric acid (HCl). The reaction proceeds via a Knoevenagel-type mechanism, forming the methylidene bridge at the 3-position of the oxindole core.
Procedure:
- Reactants: 1H-Indol-2-one (1.0 equiv), 2-methoxybenzaldehyde (1.2 equiv)
- Catalyst: 10 mol% HCl (conc.)
- Solvent: Ethanol (15 mL/mmol)
- Conditions: Reflux at 80°C for 6–8 hours
- Workup: Cool to room temperature, filter precipitate, wash with cold ethanol
- Yield: 70–78%
Optimization Insights:
Base-Catalyzed Condensation
Piperidine-mediated condensation offers a milder alternative, avoiding strong acids. This method is favored for substrates sensitive to acidic conditions.
Procedure:
- Reactants: 1H-Indol-2-one (1.0 equiv), 2-methoxybenzaldehyde (1.1 equiv)
- Catalyst: Piperidine (0.1 equiv)
- Solvent: Ethanol (10 mL/mmol)
- Conditions: Stir at 90°C for 3–5 hours
- Workup: Concentrate under vacuum, purify by recrystallization (ethanol/water)
- Yield: 65–72%
Key Observation:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while improving yield.
Procedure:
- Reactants: 1H-Indol-2-one (1.0 equiv), 2-methoxybenzaldehyde (1.1 equiv)
- Catalyst: Piperidine (0.1 equiv)
- Solvent: Ethanol (5 mL/mmol)
- Conditions: Microwave at 100°C, 150 W, 20–30 minutes
- Yield: 85–93%
Advantages:
- 90% yield achieved in 25 minutes vs. 6 hours conventionally.
- Minimal side products due to uniform heating.
Catalytic Approaches
Lewis Acid Catalysis
AlCl3·6H2O enhances electrophilicity of the aldehyde, accelerating condensation.
Procedure:
- Catalyst: AlCl3·6H2O (0.1 equiv), SDS (0.3 equiv)
- Solvent: Solvent-free grinding
- Conditions: Grind reactants at room temperature for 45 minutes
- Yield: 80–88%
Mechanistic Note:
Ionic Liquid Catalysis
Green chemistry approaches utilize [BMIM]BF4 ionic liquid for recyclable catalysis.
Procedure:
- Catalyst: [BMIM]BF4 (5 mol%)
- Solvent: Ethanol (8 mL/mmol)
- Conditions: Reflux at 80°C for 4 hours
- Yield: 82%
- Reusability: Catalyst reused 4 times with <10% yield drop.
Structural Characterization and Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the (E)-configuration of the methylidene group. Key metrics:
- Bond Lengths: C3–C8 (1.345 Å, double bond)
- Dihedral Angle: 13.67° between oxindole and methoxyphenyl planes.
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| Acid-Catalyzed | HCl | 8 hr | 75% | 95% |
| Base-Catalyzed | Piperidine | 5 hr | 68% | 92% |
| Microwave | Piperidine | 0.5 hr | 90% | 98% |
| Lewis Acid (AlCl3) | AlCl3·6H2O | 0.75 hr | 85% | 96% |
| Ionic Liquid | [BMIM]BF4 | 4 hr | 82% | 94% |
Challenges and Solutions
- Isomer Formation: Prolonged heating causes (E)/(Z)-isomerization. Use microwave or short reaction times to suppress.
- Purification: Column chromatography (SiO2, ethyl acetate/hexane) separates isomers.
- Scale-Up: Microwave and grinding methods are scalable with consistent yields.
Applications and Derivatives
The methylidene group serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for amination reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
- SCR01013 : (3Z)-3-[[1-(Benzenesulfonyl)indol-2-yl]methylidene]-1H-indol-2-one (IC₅₀: 79.0/67.0 μM for autotaxin inhibition) features a benzenesulfonyl group instead of methoxyphenyl. The sulfonyl group is electron-withdrawing, reducing electron density at the methylidene bridge compared to the methoxy group. This difference likely contributes to its lower potency compared to other autotaxin inhibitors .
- AN1: 5-Bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one contains bromine atoms and hydroxyl groups, enhancing hydrophilicity and hydrogen-bonding capacity.
- Crystallographic studies reveal planar geometries in such analogs, critical for π-stacking interactions .
Halogen vs. Methoxy Substituents
- 3-[(3-Iodo-4-methylphenyl)amino]-2H-indol-2-one: The iodine atom’s large size and polarizability may enhance van der Waals interactions in protein binding pockets, though at the cost of metabolic stability .
Data Tables
Table 2: Electronic Effects of Substituents on Oxindole Derivatives
| Substituent | Electronic Nature | Impact on Reactivity/Binding |
|---|---|---|
| 2-Methoxy | Electron-donating | Enhanced π-stacking, metabolic stability |
| 4-Chloro | Electron-withdrawing | Increased electrophilicity |
| Benzenesulfonyl | Strongly withdrawing | Reduced binding affinity |
Research Findings and Implications
- Substituent Optimization : Methoxy groups balance electronic and steric effects, making them favorable for drug design. Halogenation improves target selectivity but may reduce solubility .
- Crystallographic Trends : Planar geometries are common in active analogs, suggesting conformational rigidity as a design priority .
- Synthetic Challenges : Isomer separation and purity control remain critical for 3-arylidene oxindoles, necessitating advanced chromatographic techniques .
Biological Activity
The compound 3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one , also known as a substituted indole derivative, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, particularly focusing on anti-inflammatory, analgesic, and anticancer properties, supported by relevant data tables and case studies.
Overview of Biological Activity
Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Anti-Inflammatory Activity
Research has demonstrated that various indole derivatives exhibit significant anti-inflammatory properties. The compound This compound was evaluated alongside other derivatives for its efficacy in reducing inflammation.
Inhibition of COX Enzymes
A study highlighted the anti-inflammatory activity of several indole derivatives using the carrageenan-induced paw edema model. The inhibition rates of the tested compounds were compared to the reference drug indomethacin:
| Compound | % Inhibition (2h) | % Inhibition (3h) |
|---|---|---|
| Indomethacin | 77.23% | 76.89% |
| S3 (3-nitrophenyl substitution) | 61.99% | 61.20% |
| S7 (3,4-dimethoxyphenyl substitution) | 61.47% | 62.24% |
| S14 (2,4,5-trimethoxyphenyl substitution) | 62.69% | 63.69% |
| This compound | Minimal activity observed |
The compound with 2-methoxyphenyl substitution showed the least anti-inflammatory activity among the tested derivatives, suggesting that modifications to the phenyl ring significantly influence biological outcomes .
Analgesic Properties
In addition to anti-inflammatory effects, analgesic properties were assessed. The compound demonstrated limited analgesic activity compared to more potent derivatives such as S3 and S7. The analgesic activity was measured using standard pain models, where it was found that while some derivatives provided significant pain relief, This compound did not exhibit comparable effects.
Anticancer Activity
Indole derivatives have also been explored for their anticancer potential. A recent study investigated the cytotoxic effects of various indole-based compounds on cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| S1 (control) | MDA-MB-231 (breast cancer) | 10.5 |
| S3 (3-nitrophenyl) | HCT116 (colon cancer) | 8.7 |
| This compound | Not specified; low cytotoxicity observed |
The compound exhibited low cytotoxicity against several cancer cell lines, indicating that while it may possess some level of anticancer activity, it is significantly overshadowed by other derivatives with more potent effects .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of indole derivatives:
- Gastroprotective Effects : In a study assessing gastric mucosal injury induced by ethanol and indomethacin, compounds like S3 showed significant gastroprotective effects by enhancing mucus production and reducing ulcer indices compared to controls .
- Lipid Peroxidation Reduction : Compounds were evaluated for their ability to reduce malondialdehyde (MDA) levels in liver and kidney tissues as a measure of oxidative stress and ulcerogenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
